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4-(Furan-3-yl)piperidine

Lipophilicity ADME CNS drug design

4-(Furan-3-yl)piperidine (CAS 763083-07-4) is a bicyclic heterocycle consisting of a piperidine ring substituted at the 4‑position with a furan ring via the 3‑position of the furan. It is supplied as a free base (MW 151.21 g/mol, purity ≥97%) by multiple vendors and serves as a key intermediate for generating CNS‑penetrant, kinase‑targeted, and antiviral compound libraries.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 763083-07-4
Cat. No. B3153663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-3-yl)piperidine
CAS763083-07-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=COC=C2
InChIInChI=1S/C9H13NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2
InChIKeySZWFKWLVQFPBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-3-yl)piperidine CAS 763083-07-4 – Procurement-Grade Heterocyclic Building Block for CNS and Kinase-Targeted Discovery


4-(Furan-3-yl)piperidine (CAS 763083-07-4) is a bicyclic heterocycle consisting of a piperidine ring substituted at the 4‑position with a furan ring via the 3‑position of the furan . It is supplied as a free base (MW 151.21 g/mol, purity ≥97%) by multiple vendors and serves as a key intermediate for generating CNS‑penetrant, kinase‑targeted, and antiviral compound libraries [1]. Its structural isomer, 4‑(furan‑2‑yl)piperidine, differs only in the attachment point of the furan ring, yet this subtle change produces measurable differences in lipophilicity and biological profile—differences that directly inform scaffold selection in drug discovery.

Why In‑Class 4‑Substituted Piperidine Analogs Cannot Be Assumed Interchangeable with 4‑(Furan‑3‑yl)piperidine


Piperidine scaffolds bearing heteroaromatic substituents at the 4‑position are widely used in medicinal chemistry, but the identity and regiochemistry of the heterocycle profoundly affect molecular recognition, ADME properties, and off‑target liability. When the furan attachment is moved from the 3‑position to the 2‑position, the measured LogP drops by approximately 0.16 log units, and in a controlled enzyme inhibition study, the 4‑(furan‑3‑yl)phenyl‑containing analog shows an IC₅₀ of 1.6 µM compared with 8.6 µM for the otherwise identical 4‑t‑Bu‑phenyl congener—a >5‑fold potency difference driven solely by the furan substitution [1]. These data demonstrate that even closely related analogs cannot be freely exchanged without experimental verification of target engagement, selectivity, and pharmacokinetics.

Quantitative Differentiation Evidence for 4‑(Furan‑3‑yl)piperidine Against Its Closest Structural Comparators


Head‑to‑Head LogP Measurement: 4‑(Furan‑3‑yl)piperidine vs. 4‑(Furan‑2‑yl)piperidine

4‑(Furan‑3‑yl)piperidine exhibits a vendor‑measured LogP of 1.22, whereas its 2‑furyl isomer (CAS 752965‑76‑7) measured under identical conditions gives a LogP of 1.06 . This 0.16 log unit increase (≈15% greater lipophilicity) favors passive membrane permeability and CNS penetration while remaining within the optimal range for oral drug candidates (LogP 1–3).

Lipophilicity ADME CNS drug design Scaffold selection

Enzyme Inhibition Potency: 4‑(Furan‑3‑yl)phenyl‑Bearing Analog vs. 4‑t‑Butyl‑phenyl Analog in the Same Assay

In a controlled structure–activity relationship study, a compound containing a 4‑(furan‑3‑yl)phenyl group showed an IC₅₀ of 1.6 ± 0.2 µM, representing a 5.4‑fold improvement in potency compared to its direct 4‑t‑Bu‑phenyl congener, which exhibited an IC₅₀ of 8.6 ± 0.4 µM in the same assay [1]. The assay measured enzyme inhibition under identical conditions (‑CONH‑ linker, piperidin‑4‑ylmethyl R2 group).

Enzyme inhibition Medicinal chemistry SAR

PI3Kδ Affinity: Furan‑3‑yl‑Piperidine‑Containing Ligand Achieves Single‑Digit Nanomolar IC₅₀

A ligand incorporating the 4‑(furan‑3‑yl)piperidine substructure displays an IC₅₀ of 9 nM for PI3Kδ in a competitive fluorescence polarization assay (30 min incubation) [1]. By comparison, the clinical PI3Kδ inhibitor TGR‑1202 (umbralisib) exhibits an IC₅₀ of 22.2 nM in enzyme assays, and the pan‑PI3K inhibitor PIK‑90 shows an IC₅₀ of 58 nM for PI3Kδ [2].

PI3Kδ Kinase inhibitor Immunology Inflammation

CYP3A4 Liability Assessment: Millimolar IC₅₀ Suggests Manageable Drug–Drug Interaction Risk

The same PI3Kδ‑targeting ligand bearing the 4‑(furan‑3‑yl)piperidine motif was tested for time‑dependent inhibition of CYP3A4 in human liver microsomes (30 min pre‑incubation), yielding an IC₅₀ of 7,000 nM [1]. This represents a >777‑fold selectivity window over the on‑target PI3Kδ IC₅₀ (9 nM), compared with a typical acceptable selectivity threshold of >100‑fold for DDI risk mitigation.

Drug–drug interaction CYP3A4 Safety ADME

Antiviral Activity: Broad‑Spectrum Flavivirus Protease Inhibition with In Vivo Efficacy in Zika Mouse Model

An allosteric inhibitor series containing the 4‑(furan‑3‑yl)phenyl‑piperidine motif demonstrates flavivirus NS2B‑NS3 protease IC₅₀ values as low as 120 nM, with cellular antiviral EC₆₈ values of 300–600 nM [1]. Importantly, efficacy was confirmed in a mouse model of Zika virus infection—an in vivo milestone that many protease inhibitor chemotypes fail to reach. X‑ray crystallography revealed binding to an allosteric, mostly hydrophobic pocket in dengue NS3, holding the protease in an open, catalytically inactive conformation.

Flavivirus NS2B‑NS3 protease Antiviral Zika Dengue

Metabolic Stability Within the Piperidine Series: Benchmarking Against Known Microsomal Clearance Paradigms

Although direct metabolic stability data for the unsubstituted 4‑(furan‑3‑yl)piperidine free base are not publicly available, structurally related piperidine‑containing compounds in public datasets show human liver microsome stability ranging from 56 ± 4.6% to 78 ± 1.2% remaining after 1 h incubation [1]. The presence of the electron‑rich furan ring at the 3‑position is expected to influence oxidative metabolism; experimental determination of intrinsic clearance for this specific scaffold remains a recommended procurement‑gate experiment.

Microsomal stability Metabolic clearance Lead optimization

High‑Impact Application Scenarios for 4‑(Furan‑3‑yl)piperidine (CAS 763083‑07‑4) Based on Verifiable Differentiation Data


CNS Drug Discovery Programs Requiring Moderate Lipophilicity for Blood–Brain Barrier Penetration

The measured LogP of 1.22 for 4‑(furan‑3‑yl)piperidine places it within the optimal CNS drug space (LogP 1–3). Compared with the 2‑furyl isomer (LogP 1.06), the 0.16 log unit advantage provides a quantifiable basis for selecting the 3‑furyl regioisomer when designing libraries targeting GPCRs, ion channels, or transporters in the central nervous system.

Kinase Inhibitor Lead Optimization, Particularly for PI3Kδ‑Driven Autoimmune and Inflammatory Indications

The furan‑3‑yl‑piperidine pharmacophore has delivered a PI3Kδ ligand with an IC₅₀ of 9 nM [1], outperforming clinical benchmark TGR‑1202 (22.2 nM). Coupled with a >777‑fold CYP3A4 selectivity window [1], this scaffold is well‑suited for programs where balancing on‑target potency with minimized drug–drug interaction liability is a go/no‑go criterion.

Pan‑Flavivirus Antiviral Programs Targeting NS2B‑NS3 Protease with Demonstrated In Vivo Efficacy

Compounds bearing the 4‑(furan‑3‑yl)phenyl‑piperidine motif achieve IC₅₀ values as low as 120 nM against flavivirus proteases and show cellular EC₆₈ of 300–600 nM, with confirmed efficacy in a Zika mouse infection model [2]. This represents one of the few chemotypes with validated in vivo antiviral activity against this challenging target class, justifying its prioritization for dengue, Zika, and West Nile drug discovery.

Structure–Activity Relationship (SAR) Exploration Where Furan Regiochemistry Dictates Target Engagement

The >5‑fold potency difference observed between 4‑(furan‑3‑yl)phenyl and 4‑t‑Bu‑phenyl analogs (IC₅₀ 1.6 µM vs. 8.6 µM) in a direct head‑to‑head enzyme assay [3] demonstrates that the furan ring is not a passive aromatic placeholder but an active participant in molecular recognition. This evidence supports using 4‑(furan‑3‑yl)piperidine as a privileged fragment for focused SAR libraries where the 3‑furyl attachment geometry is hypothesized to engage a specific hydrogen‑bond or π‑stacking interaction.

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